(1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol
Description
Properties
IUPAC Name |
[1-(2-aminoethyl)-4,4-difluoropyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2O/c8-7(9)3-6(4-12)11(5-7)2-1-10/h6,12H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKYMXWMMXZJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)CCN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of (1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol generally follows these key steps:
- Construction of the 4,4-difluoropyrrolidine ring system.
- Introduction of the 2-aminoethyl substituent on the nitrogen atom of the pyrrolidine.
- Installation of the methanol group at the 2-position of the pyrrolidine ring.
- Purification and characterization of the final product.
Synthesis of the 4,4-Difluoropyrrolidine Core
The difluorinated pyrrolidine ring is synthesized starting from pyrrolidine derivatives through selective fluorination steps. According to patent literature and research articles, the preparation often involves:
- Starting from protected pyrrolidine intermediates, such as benzyl esters or tert-butyl carbamates.
- Fluorination at the 4-position using fluorinating agents to introduce the geminal difluoro group.
- Control of stereochemistry is achieved by chiral starting materials or chiral catalysts.
For example, a European patent document describes the preparation of (3R,4S)-rel-3,4-difluoropyrrolidine hydrochloride through multi-step transformations starting from 2,5-dihydropyrrole derivatives, involving fluorination and subsequent deprotection steps.
Introduction of the 2-Aminoethyl Side Chain
The aminoethyl group is typically introduced via nucleophilic substitution or amide bond formation on the nitrogen atom of the difluoropyrrolidine ring:
- One method involves reacting the difluoropyrrolidine intermediate with protected aminoethyl reagents such as tert-butyl-N-(2-aminoethyl)carbamate.
- Coupling reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIPEA (N,N-diisopropylethylamine), and HOBt (1-hydroxybenzotriazole) are used to facilitate amide bond formation under mild conditions.
- After coupling, protecting groups are removed by treatment with trifluoroacetic acid (TFA) to yield the free aminoethyl substituent.
Installation of the Methanol Group at the 2-Position
The methanol substituent at the 2-position of the pyrrolidine ring is introduced through selective reduction or functional group transformation:
- The 2-position hydroxyl group can be generated by reduction of a corresponding ketone or aldehyde intermediate.
- Alternatively, hydroxymethylation reactions on the pyrrolidine ring or its precursors are performed.
- Careful control of reaction conditions ensures retention of stereochemistry and prevents side reactions.
Representative Synthetic Route Example
A detailed synthetic sequence adapted from research findings includes:
Formulation and Purification Notes
- The final compound is purified by flash chromatography using ethyl acetate/methanol solvent systems or preparative HPLC to achieve high purity.
- Characterization is typically performed by mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC).
- The compound is often prepared as a hydrochloride salt for stability and handling.
Data Table Summarizing Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Protected pyrrolidine derivatives (e.g., tert-butyl carbamate or benzyl esters) |
| Key Reagents | Fluorinating agents (e.g., Selectfluor), HATU, DIPEA, HOBt, TFA |
| Solvents | Dry acetonitrile, dichloromethane, ethyl acetate, methanol |
| Reaction Conditions | Room temperature to 50 °C, inert atmosphere for sensitive steps |
| Purification Methods | Flash chromatography, preparative HPLC |
| Characterization | MS (ESI), 1H NMR (300-400 MHz), analytical HPLC |
| Typical Yields | 45-71% for coupling steps, quantitative for deprotection |
Summary of Research Findings
- The synthesis of this compound is well-established through multi-step organic synthesis involving fluorination, amide bond formation, and deprotection.
- The use of modern coupling reagents like HATU and protecting groups such as tert-butyl carbamate facilitates efficient and selective introduction of the aminoethyl substituent.
- Maintaining stereochemical integrity during fluorination and subsequent steps is critical for the biological activity of the compound.
- Purification and characterization protocols ensure the production of high-purity material suitable for pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
(1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Addition: The compound can undergo addition reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Addition: Reagents like hydrogen gas (H₂) in the presence of a catalyst can be used for addition reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Neuroscience Research
This compound has been investigated for its potential role in modulating neurotransmitter systems. Its structural similarity to known psychoactive substances suggests that it may influence pathways related to mood regulation and cognitive function. Preliminary studies indicate that derivatives of this compound could serve as leads for developing new antidepressants or anxiolytics.
Drug Development
The compound's ability to interact with various biological targets makes it a candidate for drug development. Research has focused on its efficacy in treating conditions such as anxiety disorders and depression. Case studies highlight its potential as a scaffold for synthesizing more potent analogs with improved pharmacokinetic profiles.
Polymer Chemistry
(1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol is being explored as a building block in the synthesis of novel polymers. Its functional groups allow for the formation of cross-linked networks that can enhance material properties such as thermal stability and mechanical strength. Research indicates that incorporating this compound into polymer matrices can lead to materials with unique electrical and thermal properties.
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on proteases and kinases. Its unique structure allows researchers to investigate its binding affinity and inhibitory mechanisms, providing insights into enzyme regulation and potential therapeutic targets.
Cellular Studies
In cellular models, this compound has shown promise in modulating cellular signaling pathways. Studies have demonstrated its ability to influence cell proliferation and apoptosis, making it a valuable tool for cancer research.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antidepressant development | Potential modulation of neurotransmitter systems |
| Drug Development | Scaffold for new drug analogs | Improved pharmacokinetic profiles observed |
| Materials Science | Polymer synthesis | Enhanced thermal stability and mechanical strength |
| Biochemical Research | Enzyme inhibition studies | Insights into enzyme regulation mechanisms |
| Cellular Studies | Modulation of signaling pathways | Effects on cell proliferation and apoptosis |
Mechanism of Action
The mechanism of action of (1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and bioavailability. The hydroxyl group may participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with structurally related molecules, focusing on substituent effects, molecular properties, and biological activity.
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Insights
Physicochemical Properties
- Solubility and Stability: The hydroxymethyl group in the target compound likely improves aqueous solubility compared to non-polar analogs like the 3-chloropyrazinyl derivative . Stability data for related compounds (e.g., storage at room temperature for the 4-aminophenyl analog) indicate robustness under standard conditions .
Biological Activity
(1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol, also known by its CAS number 2092060-75-6, is a fluorinated pyrrolidine derivative that has garnered attention for its potential biological activities. This compound possesses unique structural features, including a pyrrolidine ring substituted with an aminoethyl group and two fluorine atoms, which may influence its pharmacological properties.
The molecular formula for this compound is CHFNO, with a molecular weight of 180.20 g/mol. The presence of fluorine atoms is significant as they often enhance the stability and bioavailability of organic compounds.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 180.20 g/mol |
| CAS Number | 2092060-75-6 |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. Key aspects include:
- Hydrogen Bonding : The aminoethyl group can form hydrogen bonds with various biomolecules, potentially influencing enzyme activity or receptor interactions.
- Fluorine Substitution : The two fluorine atoms may enhance the compound's lipophilicity and overall stability, making it more effective in crossing biological membranes.
- Hydroxyl Group : The hydroxyl group can participate in biochemical reactions, possibly acting as a site for further modifications or interactions.
Biological Activity and Research Findings
Research into the biological activity of this compound has indicated several potential applications:
- Pharmaceutical Applications : Its structure suggests potential use as a pharmaceutical intermediate in drug development. The compound may exhibit properties that could lead to the development of new therapeutic agents with improved efficacy and safety profiles.
- Model Compound : It serves as a model compound for studying the effects of fluorinated molecules on biological systems. This can be particularly useful in medicinal chemistry where fluorination is often employed to enhance drug properties.
- Potential HSP90 Inhibitor : Preliminary studies suggest that compounds similar to this compound may inhibit HSP90 (Heat Shock Protein 90), a chaperone protein involved in protein folding and stability that is implicated in cancer and neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis often involves multi-step strategies, including:
- Reductive amination : Reduction of nitro intermediates using sodium borohydride or catalytic hydrogenation (e.g., Pd/C) under controlled pH (pH 7–9) to preserve the aminoethyl group .
- Ring-forming reactions : Condensation of fluorinated pyrrolidine precursors with aminoethylating agents (e.g., 2-chloroethylamine) in polar aprotic solvents like THF, followed by methanol quenching .
- Key variables : Temperature (23–100°C), solvent polarity (THF vs. ethyl acetate), and catalyst selection (e.g., Pd(II) acetate for Suzuki couplings) critically affect yield and purity .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR spectroscopy : and NMR in deuterated solvents (CDCl, DMSO-d) resolve the difluoropyrrolidine ring protons (δ 3.5–4.5 ppm) and aminoethyl signals (δ 1.5–2.5 ppm) .
- Mass spectrometry (ESI/MS) : Confirms molecular weight (e.g., [M+H] peaks) and detects impurities via fragmentation patterns .
- HPLC : Reverse-phase C18 columns with methanol/water gradients assess purity (>95% typically required for biological assays) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Temperature : Store at –20°C in inert atmospheres (N) to prevent degradation of the aminoethyl group. Room-temperature storage in methanol/ethyl acetate mixtures is viable for ≤72 hours .
- Light sensitivity : Amber vials are recommended due to potential photodegradation of the pyrrolidine ring .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural validation?
- Methodological Answer :
- Comparative analysis : Cross-reference with fluorinated pyrrolidine analogs (e.g., 4,4-difluoropyrrolidine derivatives) to identify substituent effects on chemical shifts .
- DFT calculations : Use computational models (e.g., Gaussian) to predict shifts and validate experimental data .
- Isotopic labeling : Introduce -labeled aminoethyl groups to decouple overlapping signals in crowded spectra .
Q. What strategies optimize reaction conditions for coupling the aminoethyl group to fluorinated pyrrolidine scaffolds?
- Methodological Answer :
- Catalyst screening : Test Pd(II) acetate with ligands like XPhos for Buchwald-Hartwig aminations, balancing steric bulk and electron donation to enhance C–N bond formation .
- Solvent optimization : Use 2-methyltetrahydrofuran for improved solubility of fluorinated intermediates compared to DMF .
- Workflow automation : Employ high-throughput screening (e.g., 96-well plates) to vary temperature (50–120°C), base (EtN vs. DIPEA), and stoichiometry .
Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the difluoropyrrolidine moiety in biological systems?
- Methodological Answer :
- Analog synthesis : Replace difluoropyrrolidine with non-fluorinated or monofluorinated analogs to assess fluorine’s electronic effects .
- Enzymatic assays : Test inhibition of fluorophore-tagged enzymes (e.g., kinases) using fluorescence polarization to quantify binding affinity .
- MD simulations : Model interactions with target proteins (e.g., G-protein-coupled receptors) to identify key hydrogen bonds involving the methanol and aminoethyl groups .
Q. What are the best practices for resolving low yields in final purification steps (e.g., chromatography)?
- Methodological Answer :
- Gradient optimization : Adjust hexane/acetone or dichloromethane/methanol gradients (e.g., 0–100% acetone over 30 column volumes) to separate polar byproducts .
- Preparative HPLC : Use C18 columns with 0.1% TFA in mobile phases to improve peak resolution for zwitterionic intermediates .
- Crystallization screening : Explore solvent pairs (ethyl acetate/heptane) and cooling rates to isolate high-purity crystals .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental logP values for this compound?
- Methodological Answer :
- Experimental validation : Measure logP via shake-flask method (octanol/water partitioning) and compare with computational predictions (e.g., ChemAxon). Adjust for ionization effects using pH-adjusted buffers .
- Fragment contribution analysis : Deconstruct the molecule into difluoropyrrolidine and aminoethyl-methanol fragments to identify outliers in hydrophobicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
